

# An In-Depth Technical Guide to SR16835 and the Nociceptin/Orphanin FQ System

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## Compound of Interest

Compound Name: SR16835  
Cat. No.: B10770995

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## Introduction

**SR16835** is a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor that is the fourth member of the opioid receptor family. Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, N/OFQ, exhibit a distinct pharmacological profile. Activation of the NOP receptor has been implicated in a variety of physiological processes, including pain modulation, anxiety, and reward pathways. **SR16835** also displays partial agonist activity at the mu-opioid receptor (MOP). This dual activity makes it a compound of significant interest for the development of novel therapeutics, potentially offering a unique profile for managing pain and substance use disorders. This guide provides a comprehensive overview of **SR16835**, including its binding and functional characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **SR16835**'s interaction with the NOP and mu-opioid receptors.

Receptor	Binding Affinity (K <sub>i</sub> ) (nM)	Reference
NOP (ORL1)	11.4	<a href="#">[1]</a>
Mu-opioid	79.9	<a href="#">[1]</a>

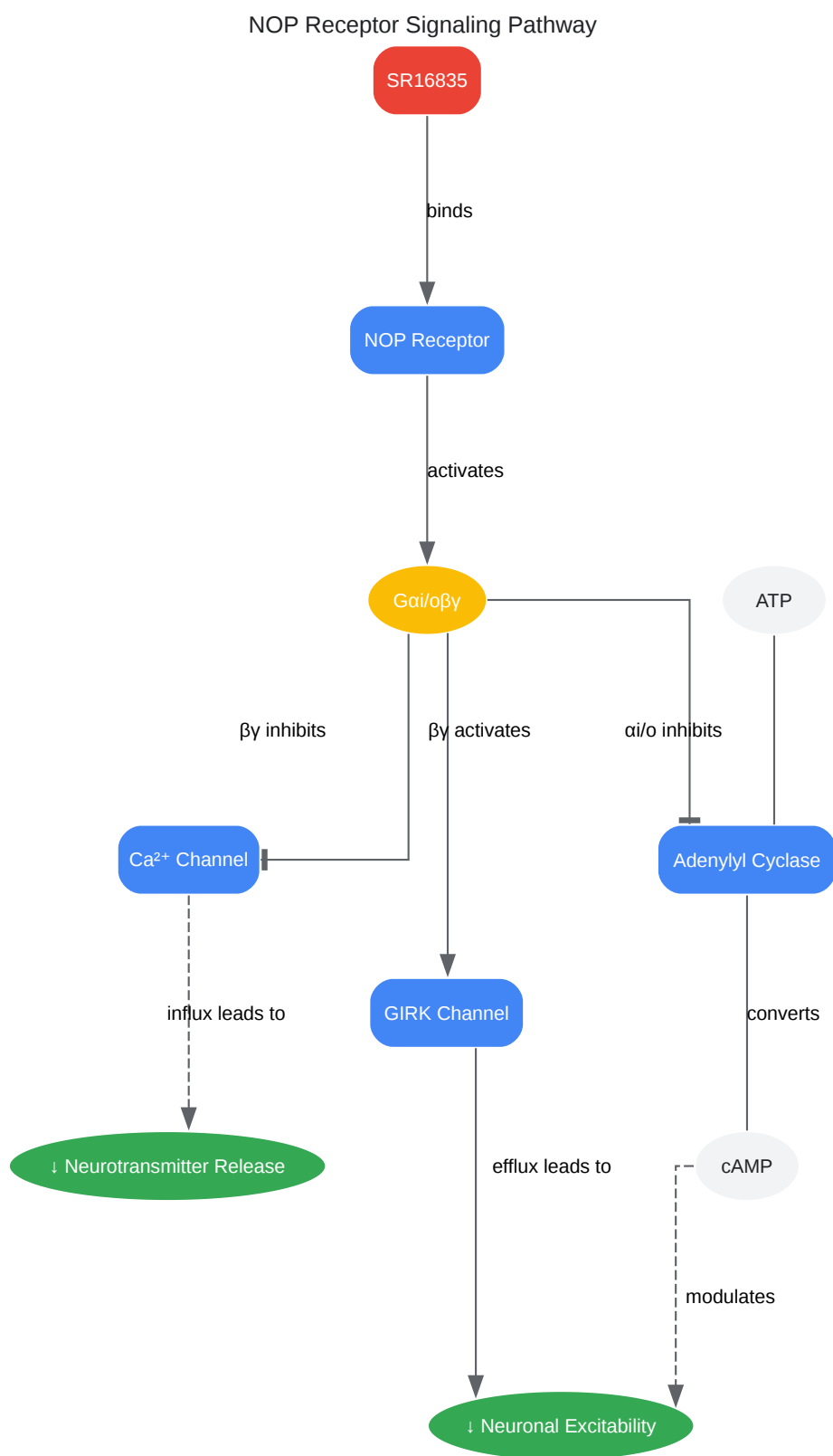
Table 1: Binding Affinity of **SR16835** for NOP and Mu-Opioid Receptors

Assay	Receptor	Parameter	Value	Reference
Functional Activity	NOP (ORL1)	Agonist Profile	Full Agonist	<a href="#">[1]</a>
Functional Activity	Mu-opioid	Agonist Profile	Partial Agonist	<a href="#">[1]</a>

Table 2: Functional Activity Profile of **SR16835**

## NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist like **SR16835** initiates a cascade of intracellular signaling events. The NOP receptor primarily couples to inhibitory G proteins (G<sub>ai/o</sub>). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The  $\beta\gamma$  subunits of the G protein can also modulate various ion channels, leading to the inhibition of voltage-gated calcium channels (N-, L-, and P/Q-type) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.



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NOP Receptor Signaling Pathway

## Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of novel compounds. Below are representative protocols for key in vitro and in vivo assays used to evaluate **SR16835**.

### In Vitro Assays

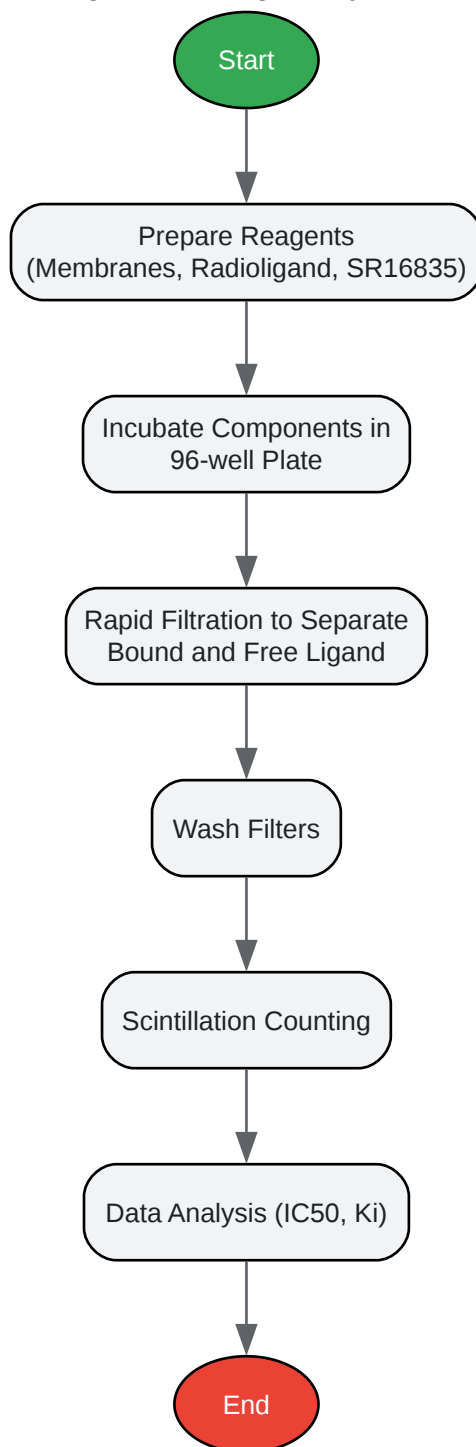
#### 1. Radioligand Binding Assay (Competition)

This assay determines the binding affinity ( $K_i$ ) of a test compound for a specific receptor.

- Materials:
  - Cell membranes expressing the human NOP or mu-opioid receptor.
  - Radioligand (e.g., [ $^3\text{H}$ ]-Nociceptin for NOP, [ $^3\text{H}$ ]-DAMGO for mu-opioid).
  - Test compound (**SR16835**) at various concentrations.
  - Binding buffer (e.g., 50 mM Tris-HCl, 5 mM  $\text{MgCl}_2$ , 0.1% BSA, pH 7.4).
  - Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
  - Glass fiber filters (e.g., Whatman GF/C).
  - Scintillation cocktail.
  - 96-well plates.
  - Filter harvester.
  - Scintillation counter.
- Procedure:
  - Prepare serial dilutions of **SR16835**.

- In a 96-well plate, add binding buffer, cell membranes, radioligand (at a concentration near its  $K_d$ ), and either **SR16835** or vehicle.
- To determine non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., unlabeled Nociceptin or DAMGO).
- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.<sup>[2]</sup>
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Determine the  $IC_{50}$  value (concentration of **SR16835** that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
- Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.

## Radioligand Binding Assay Workflow

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## Radioligand Binding Assay Workflow

## 2. cAMP Accumulation Assay

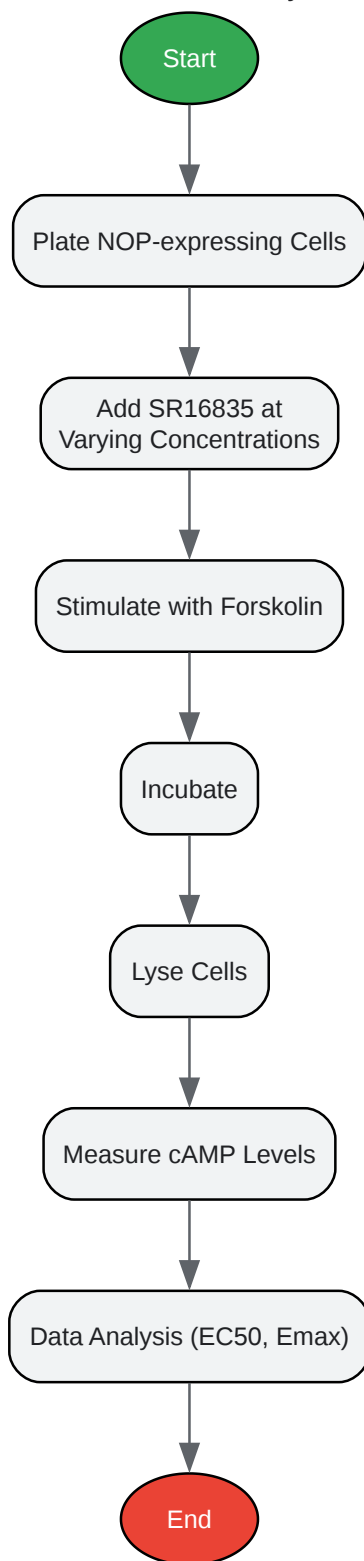
This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger. Since the NOP receptor is G $\alpha$ i-coupled, its activation by an agonist like **SR16835** will inhibit adenylyl cyclase and lead to a decrease in cAMP levels.

- Materials:
  - Cells expressing the human NOP receptor (e.g., CHO-hNOP cells).
  - Forskolin (an adenylyl cyclase activator).
  - Test compound (**SR16835**) at various concentrations.
  - Cell culture medium.
  - cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
  - Plate reader compatible with the chosen assay kit.
- Procedure:
  - Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
  - The following day, replace the medium with a stimulation buffer.
  - Pre-treat the cells with various concentrations of **SR16835** for a short period (e.g., 15-30 minutes).
  - Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
  - Incubate for a defined period (e.g., 30 minutes) at 37°C.
  - Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.<sup>[3][4][5]</sup>
  - Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of **SR16835**.

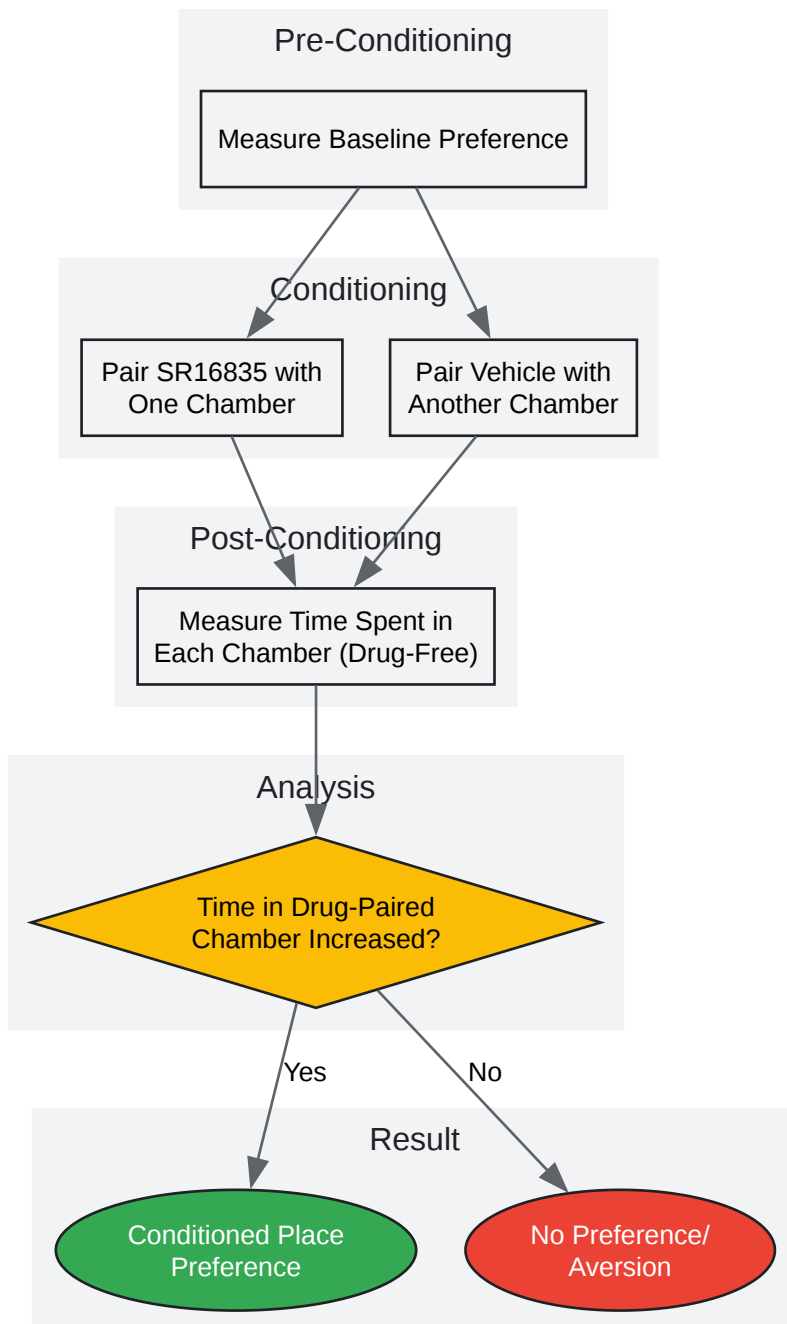
- Determine the EC50 (concentration of **SR16835** that produces 50% of its maximal inhibitory effect) and Emax (maximal inhibition) from the curve.



## cAMP Accumulation Assay Workflow



## Conditioned Place Preference Logical Flow



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